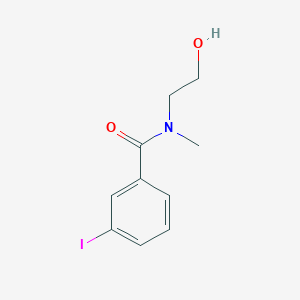

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide

CAS No.: 1178947-96-0

Cat. No.: VC2851603

Molecular Formula: C10H12INO2

Molecular Weight: 305.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178947-96-0 |

|---|---|

| Molecular Formula | C10H12INO2 |

| Molecular Weight | 305.11 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-3-iodo-N-methylbenzamide |

| Standard InChI | InChI=1S/C10H12INO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 |

| Standard InChI Key | SVIYRIUQIWOGJJ-UHFFFAOYSA-N |

| SMILES | CN(CCO)C(=O)C1=CC(=CC=C1)I |

| Canonical SMILES | CN(CCO)C(=O)C1=CC(=CC=C1)I |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide belongs to the benzamide family, specifically characterized as a tertiary amide due to the presence of two substituents on the amide nitrogen. The molecular structure can be described with several key features:

-

A benzene ring core with an iodo substituent at position 3

-

A carbonyl group (C=O) connected to the benzene ring, forming the amide linkage

-

A nitrogen atom bonded to both a methyl group and a 2-hydroxyethyl chain

-

A terminal hydroxyl group providing hydrogen bonding capability

The compound shares structural similarities with several related benzamides, including N-(2-hydroxyethyl)benzamide, which has a molecular weight of 165.19 g/mol but lacks both the iodo substituent and N-methyl group . The presence of the iodo group significantly increases the molecular weight and alters the electronic properties of the molecule.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be determined:

| Property | Value | Basis |

|---|---|---|

| Molecular Formula | C₁₀H₁₂INO₂ | Calculated |

| Molecular Weight | 305.11 g/mol | Calculated |

| Appearance | Likely solid at room temperature | Based on similar benzamides |

| LogP | ~2.0-2.5 (estimated) | Inferred from similar compounds |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 3 | Structural analysis |

The presence of the 3-iodo substituent creates an electron-withdrawing effect on the benzene ring, which likely influences the compound's reactivity and stability. For comparison, 2-iodo-N-(2-hydroxyethyl)benzamide has a molecular weight of 291.086 g/mol , while the target compound's higher weight reflects the additional methyl group on the nitrogen.

Structural Comparison with Similar Compounds

Several related compounds provide insight into the likely characteristics of N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide:

-

N-(2-Hydroxyethyl)benzamide (C₉H₁₁NO₂) has the same hydroxyethyl substituent but lacks both the iodo and N-methyl groups .

-

2-iodo-N-(2-hydroxyethyl)benzamide (C₉H₁₀INO₂) contains a similar iodo substituent but at the 2-position rather than position 3, and lacks the N-methyl group .

-

3-hydroxy-4-iodo-N-(2-methylpentan-3-yl)benzamide features an iodo substituent at position 4, adjacent to a hydroxyl group at position 3 .

The positional isomerism of the iodo group (position 3 versus position 2 or 4) likely influences the electronic distribution within the molecule, potentially affecting both physical properties and reactivity patterns.

Spectroscopic Characterization

Predicted Spectral Properties

Based on the molecular structure and comparison with similar benzamides, the following spectroscopic characteristics would be expected:

¹H NMR Spectroscopy

The ¹H NMR spectrum would likely show several characteristic signals:

-

Aromatic protons: Multiple signals between δ 7.0-8.2 ppm with coupling patterns reflecting the 1,3-substitution pattern

-

N-CH₃ group: A singlet around δ 3.0-3.2 ppm

-

CH₂-CH₂ protons of the hydroxyethyl group: Two sets of signals around δ 3.4-3.8 ppm

-

OH proton: A broad singlet around δ 4.5-5.0 ppm (often concentration and temperature dependent)

Similar benzamides like N-(2-hydroxyethyl)benzamide show comparable patterns in their proton NMR spectra, with the amide and benzene protons in the downfield region .

¹³C NMR Spectroscopy

The carbon NMR spectrum would likely display:

-

Carbonyl carbon: Signal around δ 165-170 ppm

-

Aromatic carbons: Multiple signals between δ 120-140 ppm

-

Carbon bearing the iodo substituent: Signal around δ 90-100 ppm (typically upfield due to heavy atom effect)

-

N-CH₃ carbon: Signal around δ 35-40 ppm

-

Hydroxyethyl carbons: Two signals around δ 50-60 ppm

Mass Spectrometry

In mass spectrometry, the compound would likely exhibit:

-

Molecular ion peak at m/z 305

-

Fragmentation patterns involving loss of the hydroxyethyl group

-

Characteristic patterns related to the iodo substituent

Synthesis Methods

Acylation of Secondary Amines

A direct approach would involve the acylation of N-methyl-2-hydroxyethylamine with 3-iodobenzoyl chloride:

-

Reaction of 3-iodobenzoic acid with thionyl chloride to generate the acid chloride

-

Coupling with N-methyl-2-hydroxyethylamine under basic conditions

-

Purification by recrystallization or column chromatography

This approach is supported by similar synthetic methods used for benzamides as documented in the literature .

Iodination of Precursor Benzamide

An alternative approach would involve:

-

Synthesis of N-(2-hydroxyethyl)-N-methylbenzamide

-

Regioselective iodination at the 3-position using an appropriate iodinating agent

N-Methylation of Primary Benzamide

Starting with 3-iodo-N-(2-hydroxyethyl)benzamide:

-

Treatment with a methylating agent (e.g., methyl iodide)

-

Base-catalyzed methylation of the amide nitrogen

The choice among these methods would depend on the availability of starting materials and the desired scale of synthesis.

Structure-Activity Relationships

Effect of Structural Modifications

The structural features of N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide significantly influence its potential biological activity:

-

Iodo Substituent: The position and presence of this heavy halogen affects:

-

Lipophilicity and membrane permeability

-

Electronic distribution within the molecule

-

Potential for metabolism and elimination

-

-

N-Methyl Group: The presence of this group:

-

Prevents the compound from acting as a hydrogen bond donor at the amide nitrogen

-

Alters the geometry around the amide bond

-

Changes the basicity of the nitrogen atom

-

-

Hydroxyethyl Chain: This functional group provides:

-

A hydrogen bond donor/acceptor capability

-

Potential for further derivatization

-

Increased water solubility compared to alkyl analogues

-

Similar iodinated compounds have shown varying biological activities based on these structural elements. For example, dopamine D-2 receptor imaging studies have demonstrated that the positioning of iodine substituents on benzamide structures critically affects receptor binding affinity .

Comparison with Related Biologically Active Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume